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Introduction
Relacorilant (CORT125134) is a non-steroidal, orally active, selective glucocorticoid receptor

(GR) modulator that acts as a competitive antagonist.[1][2] It is under investigation for the

treatment of conditions characterized by excess cortisol activity, such as endogenous Cushing

syndrome, and as a combination therapy in various cancers to overcome glucocorticoid-

mediated chemotherapy resistance.[2][3][4] This technical guide provides an in-depth overview

of the preclinical pharmacology of relacorilant, detailing its mechanism of action, binding

affinity, and activity in various in vitro and in vivo models.

Mechanism of Action
Relacorilant exerts its pharmacological effects by competitively binding to the glucocorticoid

receptor, thereby inhibiting the binding of endogenous glucocorticoids like cortisol.[5][6] This

antagonism prevents the conformational changes in the GR that are necessary for its

translocation to the nucleus and subsequent modulation of gene expression.[7] By blocking

GR-mediated signaling, relacorilant can counteract the diverse physiological and

pathophysiological effects of excess glucocorticoids.[8][9] In the context of oncology, this

mechanism is particularly relevant as glucocorticoids can promote tumor cell survival and

induce resistance to chemotherapy.[1][10] Relacorilant has been shown to restore the

apoptotic potential of cancer cells in the presence of glucocorticoids.[5][10]
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A key feature of relacorilant is its high selectivity for the GR. Unlike the non-selective GR

antagonist mifepristone, relacorilant has negligible affinity for the progesterone receptor (PR)

and the androgen receptor (AR).[1][6] This selectivity is expected to result in a more favorable

side-effect profile, avoiding the anti-progestogenic effects associated with mifepristone.[1][6]
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Mechanism of Glucocorticoid Receptor Antagonism by Relacorilant.
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Quantitative Preclinical Data
The following tables summarize the key quantitative data from various preclinical studies of

relacorilant.

Table 1: Receptor Binding Affinity and In Vitro Potency
Parameter Value Species/Cell Line Comments

Binding Affinity (Ki)

Glucocorticoid

Receptor (GR)
0.5 nmol/L Human

Highly potent and

selective for GR.[1]

Progesterone

Receptor (PR)
> 10 µmol/L Human

Negligible binding,

indicating high

selectivity.[1]

Androgen Receptor

(AR)
> 10 µmol/L Human

Negligible binding,

indicating high

selectivity.[1]

In Vitro Potency

(IC50)

GR Antagonism (vs. 3

nM Dexamethasone)
2 nM Human (HEK-293)

Potent antagonism of

dexamethasone-

induced GR signaling.

[8]

GR Antagonism (vs.

100 nM Cortisol)
5.6 nM Human (HEK-293)

Effective antagonism

of cortisol-induced GR

activity.[8]

CYP2C9 Inhibition 2.0 µM Human
Moderate in vitro

inhibition.[11]

CYP3A4 Inhibition 1.32 µM Human
Moderate in vitro

inhibition.[11]

Table 2: In Vivo Efficacy in Cancer Models
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Animal Model Treatment Groups Key Findings

MIA PaCa-2 Xenograft

(Pancreatic Cancer)
1. Paclitaxel

Tumor Growth Inhibition (TGI)

at day 23: 34.3%

2. Relacorilant TGI at day 23: 2%

3. Relacorilant + Paclitaxel

TGI at day 23: 92.6% (P <

0.0001 vs. either agent alone).

[1]

Ovarian Cancer Xenograft

Models
Relacorilant + Paclitaxel

Reduced tumor growth and

slowed time to progression

compared to paclitaxel alone

(P < 0.0001).[1][12]

Key Preclinical Experimental Protocols
In Vitro GR Antagonism Assay

Cell Line: Human Embryonic Kidney (HEK-293) cells.[8]

Objective: To determine the potency of relacorilant in antagonizing glucocorticoid-induced

GR signaling.

Methodology:

HEK-293 cells were treated with increasing concentrations of relacorilant or the

comparator, mifepristone.

Cells were then stimulated with either 3 nM dexamethasone or 100 nM cortisol to induce

GR signaling.

The activity of a GR-responsive reporter gene was measured to quantify the level of GR

activation.

IC50 values were calculated as the concentration of antagonist that produced 50%

inhibition of the maximal glucocorticoid-induced response.[8]
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In Vitro GR Antagonism Workflow
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Workflow for In Vitro GR Antagonism Assay.

In Vivo Xenograft Tumor Model
Animal Model: Immunocompromised mice bearing human tumor xenografts (e.g., MIA PaCa-

2 pancreatic cancer cells).[1]

Objective: To evaluate the in vivo efficacy of relacorilant in combination with chemotherapy.

Methodology:

Human tumor cells (e.g., MIA PaCa-2) were implanted subcutaneously into mice.
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Once tumors reached a specified size, animals were randomized into treatment groups

(e.g., vehicle control, paclitaxel alone, relacorilant alone, relacorilant + paclitaxel).

Relacorilant was administered orally, while paclitaxel was given via injection.

Tumor volumes were measured regularly throughout the study.

Efficacy was assessed by comparing tumor growth inhibition between the different

treatment arms.[1]

Ex Vivo PBMC Inflammation Assay
Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.[8]

Objective: To assess the ability of relacorilant to reverse the anti-inflammatory effects of

glucocorticoids.

Methodology:

PBMCs were stimulated with lipopolysaccharide (LPS) to induce an inflammatory

response (e.g., IL-6 production).

Cells were co-treated with dexamethasone to suppress the inflammatory response.

Increasing concentrations of relacorilant were added to determine its ability to block the

dexamethasone-mediated suppression of IL-6.

IL-6 levels in the cell culture supernatant were measured to quantify the reversal of

immunosuppression.[8]

In Vivo Pharmacological Effects
Preclinical studies in mice have demonstrated that relacorilant can effectively antagonize the

peripheral effects of excess glucocorticoids. In a model of continuous corticosterone exposure,

daily administration of relacorilant prevented corticosterone-induced hyperinsulinemia and

immunosuppression.[8][9] Notably, relacorilant treatment reduced the expression of classical

GR target genes in peripheral tissues but not in the brain, suggesting a potential for peripheral
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selectivity.[8][9] Furthermore, relacorilant induced a more modest and transient disinhibition of

the hypothalamic-pituitary-adrenal (HPA) axis compared to mifepristone.[8][9]

Summary and Conclusion
The preclinical data for relacorilant demonstrate that it is a potent and highly selective

glucocorticoid receptor antagonist. In vitro studies have confirmed its ability to block GR

signaling induced by both synthetic and endogenous glucocorticoids. In vivo, relacorilant has

shown efficacy in reversing the deleterious effects of excess glucocorticoids and in enhancing

the anti-tumor activity of chemotherapy in cancer models. Its selectivity for the GR over other

steroid receptors and its modest impact on the HPA axis in preclinical models suggest a

favorable safety profile. These promising preclinical findings have provided a strong rationale

for the ongoing clinical development of relacorilant in Cushing syndrome and various oncology

indications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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